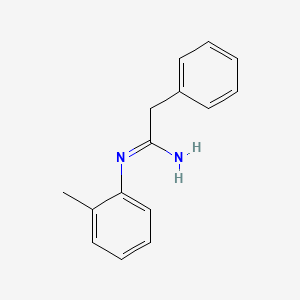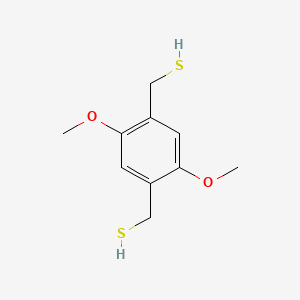
(2,5-Dimethoxy-1,4-phenylene)dimethanethiol
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
(2,5-Dimethoxy-1,4-phenylene)dimethanethiol is an organic compound characterized by the presence of two methoxy groups and two thiol groups attached to a benzene ring
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of (2,5-Dimethoxy-1,4-phenylene)dimethanethiol typically involves the reaction of 2,5-dimethoxybenzene with thiol-containing reagents under specific conditions. One common method is the electro-oxidative polymerization of p-dimethoxybenzene, which yields poly(2,5-dimethoxy-1,4-phenylene) without crosslinking reactions or demethylation of the methoxy groups . The reaction conditions include the use of platinum electrodes, a supporting electrolyte such as tetraethyl- or tetrabutylammonium perchlorate, and solvents like dichloromethane or acetonitrile under a nitrogen atmosphere .
Industrial Production Methods
Industrial production methods for this compound are not well-documented in the literature. the principles of electrochemical synthesis and the use of appropriate catalysts and reaction conditions can be scaled up for industrial applications.
Analyse Des Réactions Chimiques
Types of Reactions
(2,5-Dimethoxy-1,4-phenylene)dimethanethiol undergoes various chemical reactions, including:
Oxidation: The thiol groups can be oxidized to form disulfides.
Reduction: The compound can be reduced to form the corresponding thiol derivatives.
Substitution: The methoxy groups can participate in nucleophilic substitution reactions.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like hydrogen peroxide for oxidation, reducing agents such as sodium borohydride for reduction, and nucleophiles like sodium methoxide for substitution reactions.
Major Products Formed
The major products formed from these reactions include disulfides from oxidation, thiol derivatives from reduction, and substituted benzene derivatives from nucleophilic substitution.
Applications De Recherche Scientifique
(2,5-Dimethoxy-1,4-phenylene)dimethanethiol has several scientific research applications:
Chemistry: It is used as a building block for the synthesis of more complex organic molecules and polymers.
Biology: The compound’s thiol groups make it useful in studying redox reactions and thiol-disulfide exchange processes.
Industry: Used in the production of specialty chemicals and materials with specific properties.
Mécanisme D'action
The mechanism of action of (2,5-Dimethoxy-1,4-phenylene)dimethanethiol involves its interaction with molecular targets through its thiol groups. These interactions can lead to the formation of disulfide bonds, which play a crucial role in redox reactions and protein folding processes. The methoxy groups can also participate in various chemical reactions, contributing to the compound’s overall reactivity.
Comparaison Avec Des Composés Similaires
Similar Compounds
(2,5-Dimethoxy-1,4-phenylene)dimethanol: Similar structure but with hydroxyl groups instead of thiol groups.
2,5-Dimethoxy-4-methylamphetamine: Contains methoxy groups but differs in the presence of an amine group and a different substitution pattern.
Uniqueness
(2,5-Dimethoxy-1,4-phenylene)dimethanethiol is unique due to the presence of both methoxy and thiol groups on the benzene ring, which imparts distinct chemical properties and reactivity compared to similar compounds.
Propriétés
Numéro CAS |
50874-28-7 |
|---|---|
Formule moléculaire |
C10H14O2S2 |
Poids moléculaire |
230.4 g/mol |
Nom IUPAC |
[2,5-dimethoxy-4-(sulfanylmethyl)phenyl]methanethiol |
InChI |
InChI=1S/C10H14O2S2/c1-11-9-3-8(6-14)10(12-2)4-7(9)5-13/h3-4,13-14H,5-6H2,1-2H3 |
Clé InChI |
ZEDHECWYZXVVDM-UHFFFAOYSA-N |
SMILES canonique |
COC1=CC(=C(C=C1CS)OC)CS |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


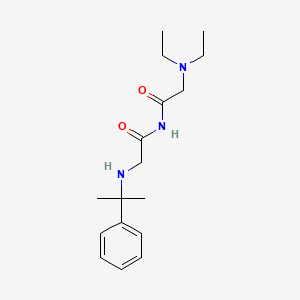

![2-[2-(4-bromophenyl)sulfonylhydrazinyl]-2-oxo-N-phenylacetamide](/img/structure/B14671879.png)

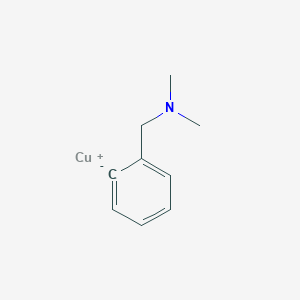
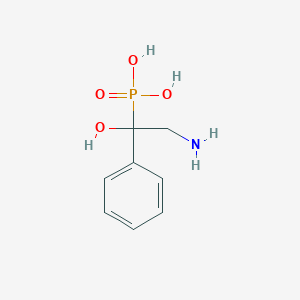

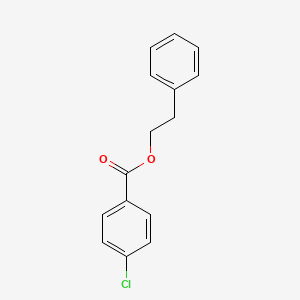
![2-[([1,1'-Biphenyl]-4-yl)oxy]-1-(4-methylphenyl)ethan-1-one](/img/structure/B14671908.png)
![6,7-Dimethylidenebicyclo[3.2.2]nonane](/img/structure/B14671912.png)
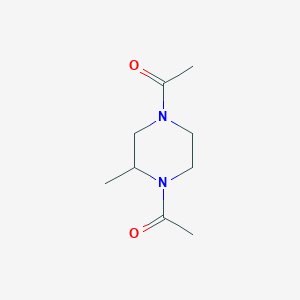

![1-[3-(3-Methoxyphenyl)-1-methylpyrrolidin-3-yl]propan-1-ol](/img/structure/B14671936.png)
